Enantiomeric Excess ≥99.0%: Ensuring Stereochemical Fidelity in Peptide Synthesis Versus Racemic or Low-ee Alternatives
Commercially supplied (S)-3-aminopentanoic acid (Sigma-Aldrich 670715) carries a certified optical purity of enantiomeric excess ≥99.0% and an assay of ≥97.5% (GC) . In contrast, the racemic mixture (CAS 18664-78-3) contains a 1:1 ratio of (R)- and (S)-enantiomers, effectively delivering 50% of the desired stereoisomer. For β-peptide foldamer synthesis, where residue configuration determines helix pitch, handedness, and biological recognition, this purity gap is decisive: incorporation of even 1% of the wrong enantiomer can disrupt long-range secondary structure .
| Evidence Dimension | Enantiomeric purity (enantiomeric excess) |
|---|---|
| Target Compound Data | Enantiomeric excess ≥99.0% |
| Comparator Or Baseline | Racemic 3-aminopentanoic acid (CAS 18664-78-3): 0% ee (1:1 mixture) |
| Quantified Difference | ≥99.0% ee vs. 0% ee; ≥198-fold enrichment of the active (S)-enantiomer |
| Conditions | Commercial specification (Sigma-Aldrich Certificate of Analysis); determined by chiral GC or HPLC |
Why This Matters
For procurement decisions in peptide synthesis and medicinal chemistry, this specification guarantees that the purchased material is essentially free of the (R)-enantiomer, eliminating a 50% contaminant burden that would otherwise confound biological assays and compromise peptide secondary structure fidelity.
- [1] Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. DOI: 10.1021/cr000045i. View Source
